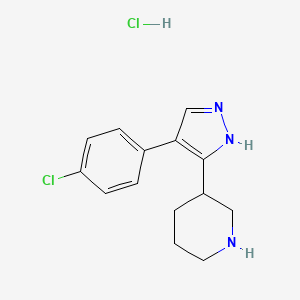

3-(4-(4-Chlorophenyl)-1H-pyrazol-3-yl)piperidine hydrochloride

説明

特性

IUPAC Name |

3-[4-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3.ClH/c15-12-5-3-10(4-6-12)13-9-17-18-14(13)11-2-1-7-16-8-11;/h3-6,9,11,16H,1-2,7-8H2,(H,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMLZSZQBWPVCCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=C(C=NN2)C3=CC=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Pyrazole Synthesis via Cyclocondensation

Pyrazole derivatives are commonly synthesized through the condensation of hydrazines with α,β-unsaturated ketones or chalcones, followed by oxidative aromatization.

A typical method involves reacting arylhydrazines (e.g., 4-chlorophenyl hydrazine) with chalcones under catalyst conditions such as copper triflate combined with ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate. This one-pot addition–cyclocondensation yields 1,3,5-triarylpyrazoles with yields around 82% without requiring additional oxidants.

Alternatively, β-arylchalcones can be epoxidized with hydrogen peroxide, then reacted with hydrazine hydrate to form pyrazoline intermediates, which upon dehydration yield the pyrazole ring.

Other methods utilize condensation of hydrazines with α,β-ethylenic ketones in DMF to form pyrazolines, which are alkylated and oxidized to pyrazoles in good yields (66–88%).

Functionalization for Piperidine Coupling

The pyrazole intermediate is often functionalized at the 3-position to allow coupling with piperidine. This may involve installing a suitable leaving group or reactive handle (e.g., mesylate).

Preparation of the Piperidine Moiety and Coupling

Preparation of Piperidine Derivatives

Piperidine derivatives such as 3-piperidinopropanol sodium salt are prepared as intermediates. For example, 3-piperidinopropanol can be deprotonated with sodium hydride in an aprotic polar solvent to form the sodium salt, which is reactive for nucleophilic substitution.

Coupling Reaction to Form the Target Compound

A key industrially relevant process involves the reaction of 3-piperidinopropanol sodium salt with 3-(4-chlorophenyl)propyl mesylate to yield 1-[3-[3-(4-chlorophenyl)propoxy]propyl]piperidine, a close structural analogue or precursor to the target compound. This reaction is conducted in a homogeneous phase at room temperature (20–25°C), avoiding the use of toxic phase transfer catalysts and high temperatures (80–110°C) used in earlier heterogeneous phase methods.

This method offers advantages:

- Higher purity product directly usable for salt formation without further purification.

- Reduced impurity formation due to milder conditions.

- Avoidance of expensive and toxic crown ether catalysts.

- Industrial feasibility due to simpler process and lower energy consumption.

Formation of Hydrochloride Salt

The free base piperidine-pyrazole compound is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, typically under controlled temperature to ensure crystalline salt formation suitable for pharmaceutical applications.

Summary Table of Preparation Methods

Detailed Research Findings and Industrial Considerations

The homogeneous phase coupling at room temperature is a significant improvement over prior art heterogeneous phase reactions that required high temperatures and crown ether catalysts, which are costly and toxic.

The milder conditions reduce side reactions and impurities, eliminating the need for column chromatography or molecular distillation, which are impractical for large-scale manufacturing.

The pyrazole synthesis methods reviewed provide versatile routes to the key pyrazole scaffold with high regioselectivity and good yields, adaptable to various substituents including the 4-chlorophenyl group.

The final hydrochloride salt formation is a standard pharmaceutical practice to improve compound stability, solubility, and bioavailability.

化学反応の分析

Types of Reactions

3-(4-(4-Chlorophenyl)-1H-pyrazol-3-yl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

科学的研究の応用

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds similar to 3-(4-(4-Chlorophenyl)-1H-pyrazol-3-yl)piperidine hydrochloride exhibit significant anticancer properties. For instance, studies show that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation and apoptosis induction .

2. Neuropharmacological Effects

The piperidine moiety in this compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly as potential anxiolytics or antidepressants. The interaction with serotonin receptors may provide insights into its efficacy in mood disorders .

3. Antimicrobial Properties

Recent studies have explored the antimicrobial effects of pyrazole derivatives. The presence of the chlorophenyl group enhances the compound's ability to disrupt bacterial cell membranes, making it a candidate for developing new antibiotics .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that pyrazole derivatives inhibit growth in breast cancer cell lines, with IC50 values indicating potent activity. |

| Study B | Neuropharmacology | Found that compounds with piperidine structures showed significant binding affinity to serotonin receptors, suggesting potential for mood disorder treatments. |

| Study C | Antimicrobial Efficacy | Reported effective inhibition of Gram-positive and Gram-negative bacteria, highlighting the compound's broad-spectrum antimicrobial potential. |

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available piperidine and chlorophenyl pyrazole precursors. The ability to modify the pyrazole ring allows for the exploration of various derivatives that may enhance biological activity or selectivity.

作用機序

The mechanism of action of 3-(4-(4-Chlorophenyl)-1H-pyrazol-3-yl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

類似化合物との比較

Structural and Functional Insights

Substituent Effects on Bioactivity :

- The 4-chlorophenyl group in the target compound and Pitolisant enhances lipophilicity, which is critical for CNS penetration. However, Pitolisant’s extended propoxypropyl chain may improve bioavailability compared to the pyrazole-linked target compound .

- The sulfanyl bridge in 3-[(4-chlorophenyl)sulfanyl]piperidine HCl introduces a sulfur atom, which could alter metabolic pathways or binding kinetics compared to nitrogen-containing heterocycles .

Pyrazole vs. Other Heterocycles :

- Pyrazole derivatives (target compound, ) offer hydrogen-bonding capabilities, whereas paroxetine’s benzodioxol-5-yloxy group provides steric bulk and electron-rich regions for receptor interaction .

- The trifluoromethyl group in increases electron-withdrawing effects and metabolic stability, a feature absent in the target compound.

Molecular Weight and Drug-Likeness :

- The target compound’s molecular weight (~310.66) is comparable to Pitolisant (~332.31) but higher than simpler analogs like (~201.70). Higher molecular weight may limit blood-brain barrier permeability but enhance target specificity.

Research Findings and Implications

- Paroxetine Hydrochloride : Clinical studies validate its efficacy as an antidepressant, highlighting the importance of fluorophenyl and benzodioxol groups in serotonin reuptake inhibition .

- Pitolisant Hydrochloride : Approved for narcolepsy, its design emphasizes the balance between lipophilicity (chlorophenyl) and solubility (propoxy chain) .

- Synthetic Challenges : Compounds like and demonstrate the feasibility of modular synthesis for piperidine-pyrazole hybrids, suggesting scalable routes for the target compound.

Limitations and Contradictions

- Contradictory Substituent Effects : While chlorophenyl groups generally enhance binding, excessive lipophilicity (e.g., in Pitolisant) may reduce aqueous solubility, complicating formulation .

生物活性

3-(4-(4-Chlorophenyl)-1H-pyrazol-3-yl)piperidine hydrochloride, with the CAS number 1361115-10-7, is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.

The chemical formula for this compound is , with a molecular weight of 298.21 g/mol. Its structure features a piperidine ring substituted with a pyrazole moiety and a chlorophenyl group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Chemical Formula | C₁₄H₁₇ClN₃ |

| Molecular Weight | 298.21 g/mol |

| CAS Number | 1361115-10-7 |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with chlorinated pyrazole precursors. Various synthetic routes have been explored to optimize yield and purity, including microwave-assisted methods which enhance reaction efficiency.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties. For instance, in vitro tests indicated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be as low as 0.22 μg/mL for some derivatives, indicating potent activity .

Antifungal and Antitubercular Properties

The compound has also shown promising antifungal activity against pathogenic fungi and effectiveness against Mycobacterium tuberculosis. In studies evaluating antifungal efficacy, certain derivatives demonstrated remarkable inhibition against multiple fungal strains, suggesting a potential role in treating fungal infections .

The proposed mechanism of action for the biological activities of this compound involves interference with microbial cell wall synthesis and disruption of metabolic pathways. The presence of the chlorophenyl group is believed to enhance lipophilicity, facilitating better membrane penetration and increased bioactivity.

Study 1: Antimicrobial Evaluation

In a comprehensive study evaluating the antimicrobial properties of pyrazole derivatives, it was found that compounds similar to this compound exhibited significant bactericidal activity. The study reported MIC values ranging from 0.22 to 0.25 μg/mL against several pathogens, highlighting the compound's potential as an antimicrobial agent .

Study 2: Antifungal Activity

Another research focused on the antifungal properties of pyrazole derivatives reported that certain compounds showed excellent activity against Candida species and Aspergillus species. The study indicated that modifications to the pyrazole ring could enhance antifungal potency, suggesting avenues for further development .

Q & A

Q. Key Considerations :

- Solvent polarity and reaction temperature significantly impact yield and purity.

- Intermediate purification via column chromatography or recrystallization is critical to avoid side products .

How is the crystal structure and molecular conformation of this compound characterized?

Basic Research Question

X-ray crystallography is the gold standard:

- Dihedral angles : Assess planarity between pyrazole, chlorophenyl, and piperidine rings. For example, deviations ≤0.0084 Å in related compounds indicate near-planar geometries .

- Hydrogen bonding : Intramolecular interactions (e.g., C–H···N/F) stabilize the structure and form motifs like S(6) or R21(7) rings .

- Bond lengths : Validate against standard values (e.g., C–Cl ≈ 1.74 Å, C–N ≈ 1.33 Å) to confirm structural integrity .

Advanced Research Question

- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and energy barriers for pyrazole ring formation .

- Reaction path search : Algorithms like GRRM or AFIR predict intermediates and byproducts, reducing trial-and-error experimentation .

- Machine learning (ML) : Train models on existing reaction datasets to predict optimal solvent systems or catalysts .

Case Study : ICReDD’s workflow integrates computational predictions with experimental validation, achieving >90% yield optimization in similar heterocycles .

How can researchers resolve contradictions in biological activity data for this compound?

Advanced Research Question

Contradictions may arise from:

- Purity variability : Validate compound purity (>98% by HPLC) and exclude degradation products (e.g., via LC-MS) .

- Assay conditions : Standardize protocols (e.g., MIC testing for antimicrobial activity) and control variables like pH and incubation time .

- Structure-activity relationship (SAR) : Compare halogen-substituted analogs (e.g., 4-fluoro vs. 4-chloro derivatives) to isolate electronic effects .

Example : Inconsistent antifungal data may stem from differences in fungal strain resistance profiles; cross-testing with azole-resistant strains is advised .

What role do halogen substituents (e.g., Cl) play in modulating biological activity?

Advanced Research Question

- Electron-withdrawing effects : Chlorine enhances binding affinity to targets (e.g., kinase enzymes) by polarizing aromatic systems .

- Lipophilicity : Chlorine increases logP values, improving membrane permeability in cellular assays .

- SAR studies : Replace Cl with F or Br to quantify steric/electronic contributions. For instance, 4-fluorophenyl analogs show reduced antimicrobial potency compared to chlorophenyl derivatives .

Q. Methodology :

- Synthesize halogen-substituted analogs.

- Perform docking simulations (e.g., AutoDock Vina) to map interactions with biological targets .

How should researchers design stability studies for this compound under storage?

Advanced Research Question

- Degradation pathways : Accelerated stability testing (40°C/75% RH) identifies hydrolysis or oxidation products .

- Analytical monitoring : Use HPLC-DAD/UV to track purity changes over time .

- Storage recommendations : Protect from moisture (desiccants) and light (amber vials) to prevent piperidine ring degradation .

Advanced Research Question

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., H···F/C interactions) .

- DFT calculations : Compare theoretical vs. experimental bond lengths/angles to confirm hydrogen bond strengths .

- Variable-temperature XRD : Monitor thermal expansion effects on lattice stability .

Example : In related compounds, C14–H14A···F1 interactions (2.42 Å) stabilize 2D sheets parallel to the ac plane .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。